1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol
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Overview
Description
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and radiopharmacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol typically involves multiple steps, including fluorination and alkylation reactions. One common method involves the use of tosylate or triflate precursors, which are reacted with fluorine-18 to introduce the fluorine atom into the molecule .
Fluorination: The direct fluorination using a tosylate or triflate precursor and fluorine-18 is a widely used method.
Alkylation: Another approach involves 18F-fluoroalkylation using epifluorohydrin.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis using an 18F-labeling synthesizer. This ensures high radiochemical yield and purity, which are essential for clinical applications .
Chemical Reactions Analysis
Types of Reactions
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. In the context of PET imaging, the compound binds to target molecules, allowing for the visualization of biological processes in real-time. The fluorine-18 isotope emits positrons, which are detected by the PET scanner to produce detailed images .
Comparison with Similar Compounds
Similar Compounds
Fluoromisonidazole: Another fluorinated compound used in PET imaging for hypoxia detection.
Fluorodeoxyglucose: Commonly used in PET imaging for cancer diagnosis.
Uniqueness
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol is unique due to its specific structure, which allows for targeted imaging of tau pathology in neurodegenerative diseases. Its ability to be synthesized with high radiochemical yield and purity makes it particularly valuable for clinical applications .
Properties
Molecular Formula |
C20H18FN3O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C20H18FN3O2S/c1-22-19-9-6-14(12-23-19)4-2-3-5-20-24-17-8-7-16(10-18(17)27-20)26-13-15(25)11-21/h3,5-10,12,15,25H,11,13H2,1H3,(H,22,23)/b5-3+ |
InChI Key |
GTSLERAOSMSMIY-HWKANZROSA-N |
Isomeric SMILES |
CNC1=NC=C(C=C1)C#C/C=C/C2=NC3=C(S2)C=C(C=C3)OCC(CF)O |
Canonical SMILES |
CNC1=NC=C(C=C1)C#CC=CC2=NC3=C(S2)C=C(C=C3)OCC(CF)O |
Origin of Product |
United States |
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